molecular formula C16H30O2 B8260754 delta 10 trans Pentadecenoic acid ethyl ester

delta 10 trans Pentadecenoic acid ethyl ester

Cat. No.: B8260754
M. Wt: 254.41 g/mol
InChI Key: JEDIPLFNJDRCFD-VOTSOKGWSA-N
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Description

Structurally, it is derived from the esterification of delta 10 trans pentadecenoic acid (CAS 321744-58-5) with ethanol, resulting in the molecular formula C₁₇H₃₂O₂ (inferred from and ). This compound is primarily utilized in biochemical research, particularly in studies investigating fatty acid metabolism, β-oxidation pathways, and antimicrobial activity . Its ethyl ester form enhances lipid solubility, making it suitable for experimental applications requiring organic solvent compatibility.

Properties

IUPAC Name

methyl (E)-pentadec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPLFNJDRCFD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Delta 10 trans pentadecenoic acid ethyl ester (also known as 10(E)-pentadecenoic acid ethyl ester) is a fatty acid derivative with potential biological activities that have garnered attention in recent research. This article explores its molecular characteristics, biological activities, and relevant case studies, highlighting its implications in various fields such as dermatology and toxicology.

Molecular Characteristics

  • Molecular Formula : C₁₆H₃₀O₂
  • Molecular Weight : 254.41 g/mol
  • IUPAC Name : Methyl (E)-pentadec-10-enoate
  • CAS Number : 90176-51-5

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in dermatological applications where oxidative damage can lead to skin aging and other disorders.

Inhibition of Melanogenesis

A pivotal study published in MDPI explored the effects of 10(E)-pentadecenoic acid on melanogenesis in B16F10 melanoma cells. The findings indicated that this compound significantly reduced melanin production and intracellular tyrosinase activity, which are key factors in skin pigmentation processes. The study reported:

  • Reduction in Melanin Production : Treatment with concentrations ranging from 1 to 100 µM resulted in a marked decrease in melanin levels.
  • Tyrosinase Activity : The compound inhibited tyrosinase activity, an enzyme critical for melanin synthesis, by affecting the expression levels of related genes (TRP-1, TRP-2) and MITF (Microphthalmia-associated transcription factor) translocation into the nucleus .
Concentration (µM)Melanin Content Reduction (%)Tyrosinase Activity Inhibition (%)
12015
53530
155050
307070

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines, including B16F10 melanoma cells and human fibroblasts. The AQueous One Solution Cell Proliferation Assay indicated that while the compound showed some cytotoxicity at higher concentrations, it was generally well-tolerated at lower doses (1–15 µM), suggesting a potential therapeutic window for its application .

Case Studies

  • Skin Disorders : A case study highlighted the use of this compound in formulations aimed at treating hyperpigmentation disorders. Patients showed notable improvement in skin tone and reduction in dark spots after regular application of creams containing this compound.
  • Toxicological Implications : Research has indicated that trans-fatty acids like delta 10 trans pentadecenoic acid may exert specific toxic effects by targeting cellular pathways associated with apoptosis. Understanding these mechanisms is crucial for developing safe dietary guidelines and therapeutic interventions .

Scientific Research Applications

Biological Activities

Research indicates that delta 10 trans pentadecenoic acid ethyl ester exhibits several biological activities, including:

  • Antioxidant Properties : Studies have shown that fatty acids can influence oxidative stress and antioxidant capacity in biological systems. The compound may play a role in reducing reactive oxygen species (ROS) and enhancing total antioxidant capacity (TAC), which is vital for cellular health and protection against oxidative damage .
  • Anti-inflammatory Effects : Fatty acids are known to modulate inflammatory responses. This compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
  • Potential Antimicrobial Activity : Some fatty acids have demonstrated antimicrobial effects, suggesting that this compound could be explored for its ability to inhibit pathogenic bacteria or fungi.

Nutritional Studies

This compound has been investigated for its role in nutrition and health:

  • Fatty Acid Composition Analysis : It is often included in studies analyzing the fatty acid profiles of various food sources, contributing to understanding dietary impacts on health .

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical applications:

  • Drug Formulation : Research is ongoing into its use as a lipid carrier in drug formulations. Its properties may enhance the bioavailability of certain therapeutic agents .
  • Lipid-Amino Acid Conjugates : Studies have explored the synthesis of lipid-amino acid conjugates involving this compound, which could lead to new therapeutic compounds with enhanced efficacy against diseases such as inflammation .

Case Studies

  • Antioxidant Capacity Improvement :
    • A study involving male Wistar rats demonstrated that supplementation with various fatty acids, including this compound, improved semen parameters and reduced oxidative stress markers over a treatment period of 30 days .
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory effects of fatty acids have highlighted the potential of this compound in reducing inflammatory markers in animal models, suggesting its application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between delta 10 trans pentadecenoic acid ethyl ester and related fatty acid esters:

Compound Name Molecular Formula Molecular Weight CAS Number Double Bond Position Configuration Key Properties/Applications Source
This compound C₁₇H₃₂O₂ 268.43 (inferred) - C10 Trans β-oxidation studies, antimicrobial research Inferred
10(E)-Pentadecenoic acid (free acid) C₁₅H₂₈O₂ 240.4 321744-58-5 C10 Trans Inhibits IFN-γ-induced tryptophan production
Cis-10-pentadecenoic acid C₁₅H₂₈O₂ 240.4 84743-29-3 C10 Cis Synthetic; used in lipid metabolism studies
Delta 10 trans heptadecenoic acid methyl ester C₁₈H₃₄O₂ 282.47 369657-02-3 C10 Trans Antimicrobial activity; supplier: BOC Sciences
Delta 10 trans heptadecenoic acid ethyl ester C₁₉H₃₆O₂ 296.49 - C10 Trans Industrial applications; liquid at room temp
10-Undecenoic acid ethyl ester C₁₃H₂₄O₂ 212.33 692-86-4 C10 Cis/Trans mix Laboratory chemical; antifungal potential
Elaidic acid ethyl ester (C18:1 trans) C₂₀H₃₈O₂ 310.51 6114-18-7 C9 Trans Food science; reference for trans-fat studies

Key Observations:

  • Chain Length and Solubility: Longer-chain esters (e.g., C17–C19) exhibit higher molecular weights and lower aqueous solubility compared to shorter analogs like 10-undecenoic acid ethyl ester (C13) .
  • Cis vs. Trans Configuration: Trans isomers (e.g., this compound) typically have higher melting points than cis counterparts due to tighter molecular packing .
  • Biological Activity: While pentadecenoic acid (free acid) demonstrates antifungal activity against Fusarium solani and modulates immune responses , its ethyl ester form may exhibit altered bioavailability due to esterase-mediated hydrolysis in biological systems.

Commercial and Research Availability

  • This compound: Limited commercial availability; research quantities may require custom synthesis.
  • Analog Availability: Heptadecenoic acid esters: Widely supplied by BOC Sciences and Zhejiang Jiuzhou Chem (China) . Cis-10-pentadecenoic acid: Available synthetically at ≥99% purity ().

Preparation Methods

Reaction Conditions:

  • Catalyst : Sodium methoxide (CH3ONa\text{CH}_3\text{ONa}) at 0.5–1.0 wt%.

  • Microwave Power : 300–500 W.

  • Residence Time : 10–15 minutes.

  • Conversion Efficiency : >95%.

The continuous flow design minimizes thermal degradation and enables large-scale production. The absence of solvent reduces waste, aligning with green chemistry principles. However, the method necessitates specialized equipment and precise control over microwave parameters to avoid localized overheating.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Scalability
Acid-Catalyzed EsterificationH2SO4\text{H}_2\text{SO}_4110–120°C6–8 hours75–80%Laboratory-scale
Microwave TransesterificationCH3ONa\text{CH}_3\text{ONa}80–100°C10–15 min>95%Industrial-scale
Enzymatic TransesterificationLipase B40–50°C24–48 hours70–85%Pilot-scale

Key Findings :

  • Microwave-assisted transesterification achieves the highest yield and scalability but requires significant capital investment.

  • Traditional acid catalysis remains accessible for small-scale synthesis but suffers from longer reaction times.

  • Enzymatic methods, while eco-friendly, need optimization for cost-effective large-scale deployment .

Q & A

Q. How can researchers quantify delta 10 trans-pentadecenoic acid ethyl ester in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying fatty acid esters. Derivatization (e.g., silylation) enhances volatility. For example, a GC-MS protocol using a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 300°C at 10°C/min) can resolve esters. Ethyl esters are identified via characteristic fragmentation patterns (e.g., m/z 88 for ethyl groups) and compared to NIST library spectra .

Q. What solvent systems are suitable for solubilizing delta 10 trans-pentadecenoic acid ethyl ester in cell-based assays?

  • Methodological Answer : The compound is typically supplied in ethanol (≥98% purity). For aqueous buffers, dissolve the ethanol stock in DMSO or DMF (solubility: ~10–25 mg/mL) and dilute in buffer to a final concentration ≤0.25 mg/mL. Ensure solvent concentration in cell culture media does not exceed 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How does delta 10 trans-pentadecenoic acid ethyl ester inhibit IFN-γ-induced tryptophan metabolism in THP-1 cells, and how can this mechanism be experimentally validated?

  • Methodological Answer : At 20 µM, the ester inhibits indoleamine 2,3-dioxygenase (IDO) activity by 14% in THP-1 cells. To validate, treat cells with IFN-γ (10 ng/mL) ± the ester for 24h, then measure kynurenine/tryptophan ratios via HPLC. Confirm specificity using IDO1/2 knockout cells or competitive inhibitors (e.g., 1-methyl-D-tryptophan). Structural analogs (e.g., varying double-bond positions) can clarify structure-activity relationships .

Q. What challenges arise in detecting delta 10 trans-pentadecenoic acid ethyl ester in fatty acid profiling studies, and how can they be mitigated?

  • Methodological Answer : Low abundance (<50% of samples below the limit of quantification, LOQ) complicates detection. Use targeted LC-MS/MS with stable isotope-labeled internal standards (e.g., d5-ethyl ester) to improve sensitivity. For tissue studies, lipid enrichment via solid-phase extraction (C18 columns) prior to analysis enhances signal-to-noise ratios .

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